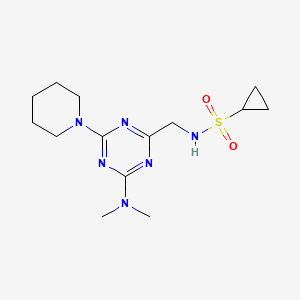
N1-(3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, commonly known as HITO, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. HITO is a member of the oxalamide family, which has been extensively studied for their biological activities. HITO has shown promising results in various studies, making it a promising compound for future research.
Scientific Research Applications
Synthesis and Characterization
- Research on oxalato-bridged metal(II) compounds, including those with isoquinoline ligands, has been conducted, focusing on synthesis, characterization, and magnetic properties. These studies involve techniques like FT-IR spectroscopy, X-ray diffraction, and magnetic susceptibility measurements (Castillo et al., 2001).
Antitumor Activities
- Certain naphthalimides, including those with hydroxypropyl groups similar to N1-(3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, have been evaluated for their antitumor properties. These compounds show potential in inducing cell cycle arrest and apoptosis in tumor cells (Mukherjee et al., 2010).
Biomedical Applications
- Research into hydroxyquinoline-containing ligands has found applications in biomedical fields, particularly in sensitizing the NIR luminescence of Nd(III) and Yb(III) complexes. This area of study opens up possibilities for various biomedical applications (Imbert et al., 2005).
Anticonvulsant Agents
- N-substituted tetrahydroisoquinolines, similar in structure to N1-(3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, have been developed and evaluated as anticonvulsants. These compounds show promise in acting as noncompetitive AMPA receptor modulators (Gitto et al., 2006).
Antimicrobial Activity
- Investigations into compounds with structures similar to N1-(3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide have shown significant antimicrobial activity. This includes studies on succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates (Ahmed et al., 2006).
Histone Deacetylase Inhibitors
- Certain 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines, structurally related to N1-(3-hydroxypropyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide, have been identified as potent histone deacetylase (HDAC) inhibitors. These compounds have demonstrated cytotoxicity to cancer cells and potential as prostate cancer inhibitors (Liu et al., 2015).
Drug Delivery
- Organosilicon lipid-like derivatives of hydroxyethyl tetrahydro(iso)quinoline, structurally related to the compound , have been explored for their potential in facilitating drug delivery through the plasma membrane. These compounds have shown antitumor, antibacterial, and antifungal properties, making them candidates for monotherapeutic agents in treating infections in cancer patients (Zablotskaya et al., 2018).
properties
IUPAC Name |
N-(3-hydroxypropyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-12(2)18(25)21-9-3-5-13-6-7-14(11-15(13)21)20-17(24)16(23)19-8-4-10-22/h6-7,11-12,22H,3-5,8-10H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEOJRJJKNONPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2871461.png)
![3-Benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2871462.png)
![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)


![(E)-methyl 2-(2-cyano-3-(5-(4-nitrophenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2871467.png)

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2871472.png)
![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2871474.png)

![tert-Butyl ((3aR,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B2871479.png)
![(3-Fluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871481.png)
